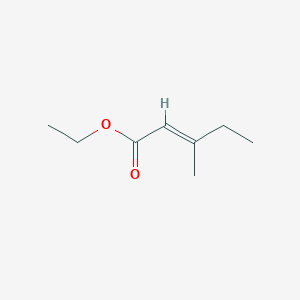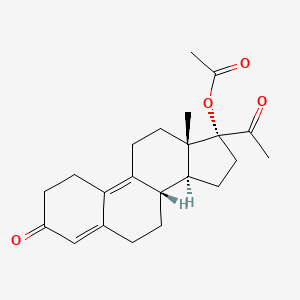
Ethyl (2E)-3-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “Ethyl (2E)-3-methylpent-2-enoate” belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, a process known as esterification . The specific synthesis process for “Ethyl (2E)-3-methylpent-2-enoate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of esters like “Ethyl (2E)-3-methylpent-2-enoate” consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group. The exact structure would depend on the specific arrangement of carbon atoms in the molecule .Chemical Reactions Analysis
Esters undergo several types of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also participate in substitution reactions, where the ester group is replaced by another functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of esters like “Ethyl (2E)-3-methylpent-2-enoate” depend on their specific structure. They are generally characterized by their pleasant, fruity odors. They have varying degrees of solubility in water, but are often soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Versatile Precursors for Organic Synthesis : Ethyl (2E)-3-methylpent-2-enoate and its derivatives serve as versatile precursors in organic synthesis. For instance, (Z)-Ethyl 2,3-dibromopropenoate, a related compound, is utilized for synthesizing functionalized enynes and enediynes of defined geometry through selective coupling reactions (Myers et al., 1989). Such compounds are crucial for the development of new materials and pharmaceuticals.
Material Science
- Polymer Chemistry : Ethylene and alpha-olefin copolymers, involving reactions with compounds similar to Ethyl (2E)-3-methylpent-2-enoate, have been studied for their inclusion in lamellar crystal structures. This research is vital for understanding and improving the mechanical properties of polymers (Hosoda et al., 1990).
Analytical Chemistry
- Molecular Structure Analysis : Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl (2E)-3-methylpent-2-enoate derivatives provide insights into their electronic structure, stability, and potential biological interactions. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been synthesized and analyzed, indicating potential applications in drug discovery (Sert et al., 2020).
Food Chemistry
- Wine Chemistry : The distribution and sensory impact of Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied, revealing their influence on wine aroma and suggesting the compound's role in wine flavor chemistry (Lytra et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (E)-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJGPAUJRARSH-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OCC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-methylpent-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






